2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE
Description
The compound 2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a heterocyclic derivative featuring a fused triazolothiazole core. Its structure includes a phenyl substituent at position 5 of the triazolothiazole ring, a sulfanyl (-S-) group at position 3, and an acetamide moiety linked to a phenethyl group.
Triazolothiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties . The phenethyl group in this compound may increase membrane permeability compared to shorter alkyl chains or hydrophilic substituents, as seen in analogs like N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (MW: 354.45) .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-18(21-12-11-15-7-3-1-4-8-15)14-27-20-23-22-19-24(20)17(13-26-19)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKERMPWPVULQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or phenylethyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole-thiazole core is believed to play a key role in binding to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Structure Influence :
- The triazolothiazole core in the target compound differs from benzothiazole-fused analogs (e.g., ), which may reduce π-π stacking interactions but enhance metabolic stability due to smaller aromatic systems.
- Triazolothiadiazoles (e.g., compounds in ) exhibit higher antimicrobial activity, but triazolothiazoles like the target compound may offer better solubility due to the acetamide group.
Pyridinyl substituents (e.g., in ) introduce basicity, which may enhance binding to charged biological targets like ion channels.
Synthetic Routes :
- The target compound can likely be synthesized via nucleophilic substitution between 3-mercapto-triazolothiazole precursors and bromoacetamide derivatives, similar to methods in .
- Phase-transfer catalysis (e.g., tetrabutylammonium iodide) and POCl3, as used in , could optimize yields for scale-up.
Antimicrobial Activity :
- Triazolothiadiazoles with pyridinyl substituents (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus. The target compound’s thiazole core may reduce potency but mitigate resistance mechanisms common in thiadiazole-resistant strains.
- 3-(α-Naphthylmethylene)-6-alkyltriazolothiadiazoles (e.g., ) exhibit herbicidal activity at 100 ppm, suggesting the target compound’s phenethyl group could be explored for plant growth modulation.
Vasodilatory Potential :
- Pyridinyltriazolothiadiazoles (e.g., ) demonstrate EC50 values of 0.5–1.2 µM in aortic relaxation assays. The target compound’s phenyl group may enhance hydrophobic binding to vascular targets, though this requires validation.
Antiexudative Activity :
- Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () inhibit edema by 40–60% in carrageenan-induced models. The target compound’s phenethyl chain could prolong half-life in vivo due to reduced renal clearance.
Biological Activity
The compound 2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a combination of triazole and thiazole rings connected through a sulfanyl group to an acetamide moiety. The synthesis typically involves multi-step reactions starting from thiosemicarbazide derivatives and α-haloketones under acidic or basic conditions. The resulting structure contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activities. The triazole and thiazole rings are known for their ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance.
Anticancer Activity
Studies have demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 1.4 | Sorafenib | 5.2 |
| HepG2 | 22.6 | Sorafenib | 5.2 |
These results suggest that the compound may inhibit tumor growth more effectively than some established chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties, showing potential in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of 2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is believed to stem from its ability to bind to specific molecular targets:
- Enzyme Inhibition : The triazole and thiazole rings can inhibit key enzymes involved in cancer progression.
- Receptor Modulation : The compound may modulate receptors associated with inflammation and immune responses.
Case Studies
Several studies have reported on the compound's efficacy:
- Study on Cancer Cell Lines : A recent investigation found that the compound significantly reduced cell viability in MDA-MB-231 and HepG2 cells compared to controls .
- In Vivo Models : Animal studies demonstrated that administration of the compound led to reduced tumor sizes in xenograft models, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : The synthesis typically involves alkylation of triazole-thiol intermediates with chloroacetamide derivatives. For example, reacting 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol with 2-chloro-N-(2-phenylethyl)acetamide in dioxane, using triethylamine as a base. The product is purified via recrystallization from ethanol-DMF mixtures .
Q. Which analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .
- ¹H NMR spectroscopy : Confirms substituent positions (e.g., phenylethyl protons at δ 2.8–3.5 ppm) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Solvent optimization : Absolute alcohols (e.g., propanol) improve solubility of intermediates .
- Catalyst screening : Triethylamine or DIPEA enhances nucleophilic substitution efficiency .
- Temperature control : Maintain 20–25°C to minimize side reactions (e.g., thiol oxidation) .
Q. How to resolve contradictory NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons near δ 7.0–8.0 ppm) .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts .
- Alternative solvents : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. What methodologies elucidate its pharmacological mechanisms?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular docking : Predict binding affinity to target proteins (e.g., kinase domains) using AutoDock Vina .
- DMTA cycles : Iteratively optimize lead compounds via design-make-test-analyze workflows .
Q. How to evaluate environmental persistence and degradation pathways?
- Methodological Answer :
- Biodegradation studies : Incubate with soil microbiota and monitor via LC-MS for metabolites .
- Hydrolysis/photolysis : Expose to UV light or acidic/basic conditions to identify breakdown products .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
